Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including chloro, nitro, and carbamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chloro, nitro, and carbamoyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and carbamoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro and chloro groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro groups can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group may participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3-CHLORO-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE: Shares similar functional groups but differs in the core structure, featuring a benzothiophene ring instead of a thiophene ring.
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-4-(FURAN-2-YL)THIOPHENE-3-CARBOXYLATE:
Uniqueness
The uniqueness of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the thiophene core structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19Cl2N3O6S |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H19Cl2N3O6S/c1-4-34-23(31)18-12(3)19(21(30)26-14-7-5-11(2)16(25)10-14)35-22(18)27-20(29)13-6-8-15(24)17(9-13)28(32)33/h5-10H,4H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
YWFXMKBQUBQSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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